4-叔丁基-2-硝基苯甲酸

描述

Synthesis Analysis

The synthesis of related compounds, such as 2-aminobenzophenones, involves the acylation of anilines with α-oxocarboxylic acids assisted by tert-butyl nitrite. This process highlights tert-butyl nitrite's role as an efficient and mild nitrosation reagent and a sustainable oxidant in Pd(ii)-catalyzed decarboxylative acylation, pointing towards potential synthetic pathways for 4-tert-butyl-2-nitrobenzoic acid (Wang, Zhang, & Fan, 2018).

Molecular Structure Analysis

The molecular structure of compounds similar to 4-tert-butyl-2-nitrobenzoic acid can be elucidated through techniques such as single-crystal X-ray diffraction. For example, the crystal structure of N-(3-nitrobenzoyl)-N',N''-bis(tert-butyl)phosphoric triamide was analyzed, revealing a complex with three symmetry-independent disordered molecules forming centrosymmetric hexameric chains through intermolecular hydrogen bonds. This suggests that similar structural analysis methods could be applied to understand 4-tert-butyl-2-nitrobenzoic acid's molecular geometry (Gholivand et al., 2009).

Chemical Reactions and Properties

Chemical reactions involving 4-tert-butyl-2-nitrobenzoic acid can be complex, as demonstrated by the synthesis and characterization of various compounds, such as 4-tert-butylbenzohydrazone and its metal complexes. These reactions provide insight into the chemical properties and potential reactivity of 4-tert-butyl-2-nitrobenzoic acid under similar conditions (Anarado et al., 2023).

Physical Properties Analysis

The physical properties of compounds structurally related to 4-tert-butyl-2-nitrobenzoic acid, such as solubility and crystal structure, can significantly impact their chemical behavior and applications. For instance, the self-assembly directed by NH⋅⋅⋅O hydrogen bonding forming new layered molecular arrays derived from 4-tert-butylbenzoic acid showcases the importance of physical interactions in determining compound properties (Armstrong et al., 2002).

Chemical Properties Analysis

Understanding the chemical properties of 4-tert-butyl-2-nitrobenzoic acid requires examining its reactivity and interactions. For example, the electrochemical study of related compounds in the presence of nucleophiles underlines the potential electro-organic synthesis pathways and reactivity patterns that could be relevant for 4-tert-butyl-2-nitrobenzoic acid (Golabi & Nematollahi, 1997).

科学研究应用

Application 1: NMR Studies of Macromolecular Complexes

- Summary of the Application: The tert-butyl group is used as a probe for NMR studies of macromolecular complexes . This technique has greatly facilitated the study of macromolecular assemblies by solution NMR spectroscopy .

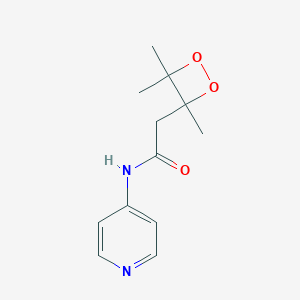

- Methods of Application: The tert-butyl groups were attached at single cysteines of fragments of synaptotagmin-1, complexin-1, and the neuronal SNAREs by reaction with 5-(tert-butyldisulfaneyl)-2-nitrobenzoic acid (BDSNB), tert-butyl iodoacetamide, or tert-butyl acrylate .

- Results or Outcomes: The tert-butyl resonances of the tagged proteins were generally sharp and intense . Tagging of proteins with tert-butyl groups provides a powerful approach to study large biomolecular assemblies of limited stability and/or solubility that may be applicable even at nanomolar concentrations .

Application 2: Electrophilic Aromatic Substitution

- Summary of the Application: The tert-butyl group is used in electrophilic aromatic substitution reactions . This is a common type of reaction involving aromatic rings .

- Methods of Application: The electrophilic aromatic substitution involves the attack of an electrophile at carbon to form a cationic intermediate . The aromatic ring is regenerated from this cationic intermediate by loss of a proton from the sp3-hybridized carbon .

- Results or Outcomes: The electron pair of this C − H bond then becomes part of the aromatic π-electron system and a substitution product of benzene, C6H5X, is formed .

Application 3: Nitration of Alkane, Alkene, Alkyne, and Aromatic Compounds

- Summary of the Application: Tert-butyl nitrite (TBN), which can be derived from 4-Tert-butyl-2-nitrobenzoic acid, is used in the nitration of alkane, alkene, alkyne, and aromatic compounds .

- Methods of Application: The specific methods of application are not detailed in the source .

- Results or Outcomes: The specific results or outcomes are not detailed in the source .

Application 4: Impact on Soil Microbial Communities

- Summary of the Application: Benzoic acid and its derivatives can affect the composition and structure of soil microbial communities .

- Methods of Application: The specific methods of application are not detailed in the source .

- Results or Outcomes: These changes in soil microbial communities can influence the metabolome of tobacco through key functional strains, ultimately leading to the inhibition of growth, development, and quality of tobacco leaves .

Application 5: Halogen Exchange Reaction

- Summary of the Application: The ligand, which can be derived from 4-Tert-butyl-2-nitrobenzoic acid, plays an essential role in the halogen exchange reaction .

- Methods of Application: The specific methods of application are not detailed in the source .

- Results or Outcomes: The specific results or outcomes are not detailed in the source .

安全和危害

未来方向

The future directions for the use of 4-Tert-butyl-2-nitrobenzoic acid could involve further exploration of its potential applications in various fields. For instance, its use as a probe for NMR studies of macromolecular complexes suggests potential applications in biochemical research . Additionally, its role as a modifier for alkyd resins and a polymerization regulator for polyesters suggests potential industrial applications .

属性

IUPAC Name |

4-tert-butyl-2-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-11(2,3)7-4-5-8(10(13)14)9(6-7)12(15)16/h4-6H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVADEHDXGNQZNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80292749 | |

| Record name | 4-tert-butyl-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80292749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Tert-butyl-2-nitrobenzoic acid | |

CAS RN |

103797-19-9 | |

| Record name | 4-tert-butyl-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80292749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

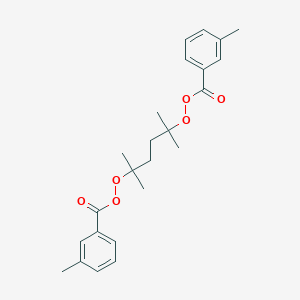

![2-[3-[1,3-Bis[3-(oxiran-2-ylmethoxy)propoxy]propan-2-yloxy]propoxymethyl]oxirane](/img/structure/B11515.png)